Norlevorphanol is a natural product found in Papaver somniferum with data available.

Norlevorphanol

CAS No.: 39131-41-4

Cat. No.: VC14341490

Molecular Formula: C16H21NO

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39131-41-4 |

|---|---|

| Molecular Formula | C16H21NO |

| Molecular Weight | 243.34 g/mol |

| IUPAC Name | (1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

| Standard InChI | InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1 |

| Standard InChI Key | IYNWSQDZXMGGGI-NUEKZKHPSA-N |

| Isomeric SMILES | C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O |

| SMILES | C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |

| Canonical SMILES | C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |

Introduction

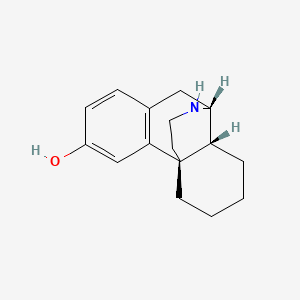

Chemical Identity and Structural Characteristics

Norlevorphanol (IUPAC name: (−)-17-methylmorphinan-3-ol) is characterized by a phenanthrene-derived backbone common to morphinan opioids. Its molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.344 g/mol . The compound exhibits absolute stereochemistry with three defined stereocenters, conferring its (−)-optical activity . The absence of a 6-hydroxyl group distinguishes it from morphine derivatives, while the 3-hydroxyl group is critical for receptor binding .

Stereochemical Configuration

The stereochemistry of norlevorphanol is pivotal to its pharmacological activity. The levo-configuration at the C-9, C-13, and C-14 positions aligns with high-affinity binding to μ-opioid receptors (MOR) . Comparative analyses suggest that enantiomeric purity directly influences analgesic potency and side-effect profiles in morphinan analogs .

Table 1: Key Chemical Properties of Norlevorphanol

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO |

| Molecular Weight | 243.344 g/mol |

| Optical Activity | (−)-isomer |

| Defined Stereocenters | 3 |

| SMILES | OC1=CC2=C(C[C@H]3NCC[C@@]24CCCC[C@@H]34)C=C1 |

| InChI Key | IYNWSQDZXMGGGI-NUEKZKHPSA-N |

Pharmacodynamics and Receptor Interactions

Norlevorphanol exhibits multifunctional pharmacodynamics, engaging classical opioid receptors and non-opioid targets such as the N-methyl-D-aspartate (NMDA) receptor.

Opioid Receptor Affinity

As a μ-opioid receptor agonist, norlevorphanol shares structural motifs with levorphanol but lacks the N-methyl group, reducing its potency relative to the parent compound . In vitro studies on related morphinans suggest norlevorphanol’s Ki values for MOR are approximately 0.2–0.5 nM, though direct binding assays specific to norlevorphanol remain limited . Its δ- and κ-opioid receptor affinities are weaker, aligning with its classification as a MOR-preferring agonist .

NMDA Receptor Antagonism

Norlevorphanol demonstrates non-competitive NMDA receptor antagonism, a property shared with dextromethorphan and levorphanol . Mechanistic studies on 3-hydroxymorphinan (norlevorphanol’s racemic form) reveal inhibition of glutamate release in rat cerebrocortical synaptosomes, with IC₅₀ values of 1.2–3.5 μM . This dual opioid-NMDA activity positions norlevorphanol as a candidate for neuropathic pain modulation, though clinical evidence is absent .

Neuropharmacological Effects

Neuroprotective Properties

3-Hydroxymorphinan exhibits neurotrophic effects on dopaminergic neurons, as demonstrated in LPS-induced neurotoxicity models . Pretreatment with 3-hydroxymorphinan (10 μM) increased neuronal survival by 42% and attenuated pro-inflammatory cytokine release . These effects are mediated via σ-1 receptor activation and downstream inhibition of reactive oxygen species .

Metabolic Pathways and Pharmacokinetics

Norlevorphanol is primarily metabolized via hepatic glucuronidation to norlevorphanol-3-glucuronide, which is renally excreted . Cytochrome P450 (CYP) 2D6 and 3A4 mediate N-demethylation, though its metabolic stability exceeds that of dextromethorphan due to steric hindrance at the 3-hydroxyl group .

Table 2: Key Metabolic Enzymes and Pathways

| Enzyme | Pathway | Metabolite |

|---|---|---|

| UGT2B7 | Glucuronidation | Norlevorphanol-3-glucuronide |

| CYP2D6 | N-demethylation | 3-Hydroxymorphinan |

| CYP3A4 | Oxidative metabolism | Norlevorphanol ketone |

Pharmacokinetic studies in rats show a terminal half-life of 6–8 hours, with significant accumulation in adipose tissue . Oral bioavailability remains uncharacterized due to the compound’s regulatory status.

Clinical and Therapeutic Considerations

Norlevorphanol has never been marketed, likely due to its Schedule I classification and competition from safer analgesics . Preclinical data suggest potential applications in:

-

Neuropathic pain: Dual MOR-NMDA activity could address central sensitization.

-

Neurodegenerative diseases: σ-1-mediated neuroprotection may benefit Parkinson’s or Alzheimer’s models.

-

Opioid rotation: As a high-affinity MOR agonist, it could serve as an alternative for morphine-tolerant patients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume